Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol-1-yl core fused with a pyrimidin-2-yl substituent and a methyl benzoate group.
Properties
Molecular Formula |
C23H15N3O5 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 4-(3,9-dioxo-2-pyrimidin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate |
InChI |
InChI=1S/C23H15N3O5/c1-30-22(29)14-9-7-13(8-10-14)18-17-19(27)15-5-2-3-6-16(15)31-20(17)21(28)26(18)23-24-11-4-12-25-23/h2-12,18H,1H3 |
InChI Key |
XIERTLTXSYLDAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC=N4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactionsCommon reagents include pyrimidine derivatives, benzoic acid, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidinyl and benzoate moieties.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity
Scientific Research Applications
Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. It binds to the active sites of these enzymes, inhibiting their activity and leading to altered cellular processes. The pathways involved often include apoptosis and cell cycle arrest, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Notes:
Key Research Findings
Solubility and Bioavailability : Methoxyethyl () and pyridinylmethyl () substituents improve aqueous solubility compared to the parent compound.
Thermal Stability : Melting points for related compounds range from 215–245°C (e.g., ), suggesting that bulkier substituents (e.g., 6,7-dimethyl in ) could further increase stability.
Mass Spectrometry Validation : HRMS data in confirm structural integrity, a critical step in quality control for drug candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
